3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Beschreibung
The compound 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole features a 1,2,4-triazole core substituted with:
- Position 3: A sulfinylmethyl group attached to a 2,4-dichlorobenzyl moiety.
- Position 4: A methyl group.
- Position 5: A sulfanyl group linked to a 4-(trifluoromethyl)benzyl group.
The sulfinyl group (S=O) at position 3 distinguishes it from many analogs that typically carry a sulfanyl (S-alkyl) group.
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N3OS2/c1-27-17(11-30(28)10-13-4-7-15(20)8-16(13)21)25-26-18(27)29-9-12-2-5-14(6-3-12)19(22,23)24/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVGZJIIDOERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly regarding antifungal and anticancer properties.
- Molecular Formula: C19H16Cl2F3N3OS2
- Molecular Weight: 494.38 g/mol
- CAS Number: [41537758]
Biological Activity Overview
Triazoles are known for their ability to inhibit fungal growth and have been extensively studied for their anticancer properties. The specific compound in focus exhibits significant biological activities, including:
- Antifungal Activity: Triazoles are primarily recognized for their antifungal properties. The compound has shown promising results against various fungal strains.
- Anticancer Potential: Recent studies indicate that triazole derivatives possess chemopreventive and chemotherapeutic effects on cancer cells.
Antifungal Activity
Research indicates that triazole compounds can effectively inhibit the growth of fungi by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. The compound has been tested against several fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 µg/mL | |
| Aspergillus niger | 1.0 µg/mL | |
| Cryptococcus neoformans | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of triazoles has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's efficacy was evaluated in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 10 | Apoptosis induction | |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |
Case Studies
- In Vivo Studies : A study conducted on mice models infected with Candida showed that treatment with the compound resulted in a significant reduction in fungal load compared to untreated controls.
- Combination Therapy : The compound demonstrated enhanced antifungal activity when used in combination with fluconazole, suggesting a synergistic effect that could be beneficial in treating resistant fungal infections.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Sulfinyl vs. Sulfanyl : The sulfinyl group in the target compound may improve solubility due to its polarity compared to sulfanyl analogs . However, sulfinyl groups are more susceptible to reduction, which could affect metabolic stability.
- Electron-Withdrawing Substituents : The 2,4-dichlorobenzyl and 4-(trifluoromethyl)benzyl groups enhance lipophilicity and resistance to enzymatic degradation, a common strategy in drug design .
- Positional Variations: Substitutions at R4 (e.g., methyl vs.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
